N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt

描述

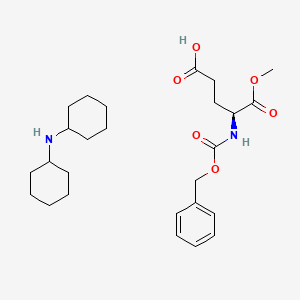

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its structure includes:

- N-Carbobenzyloxy (Cbz) protective group: Shields the amino group during synthetic reactions.

- Glutamic acid backbone: Provides a carboxylic acid side chain, enabling further functionalization.

- Alpha-methyl ester: Modifies solubility and reactivity of the carboxyl group.

- Dicyclohexyl ammonium counterion: Enhances crystallinity and stability, common in pharmaceutical salts .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6.C12H23N/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRFRNXPAYUOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5672-82-2, 26566-10-9 | |

| Record name | NSC156975 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC154965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Method A: Fischer Esterification

- React N-Cbz-L-glutamic acid with excess methanol in the presence of an acid catalyst such as sulfuric acid.

- Conditions: Reflux at 60-70°C for several hours.

- Outcome: Formation of N-Cbz-L-glutamic acid alpha-methyl ester .

Method B: Using Diazomethane

- React with diazomethane at low temperature for a more selective esterification, avoiding side reactions.

Reaction:

$$

\text{N-Cbz-L-glutamic acid} + \text{CH}2\text{N}2 \rightarrow \text{N-Cbz-L-glutamic acid alpha-methyl ester}

$$

Formation of the Dicyclohexylammonium Salt

The final step involves converting the esterified amino acid into its salt form with dicyclohexylamine . This is typically achieved by:

- Dissolving the ester in an appropriate solvent (e.g., dichloromethane).

- Adding an equimolar amount of dicyclohexylamine .

- Stirring to facilitate salt formation.

Reaction:

$$

\text{N-Cbz-L-glutamic acid alpha-methyl ester} + \text{Dicyclohexylamine} \rightarrow \text{N-Cbz-L-glutamic acid alpha-methyl ester dicyclohexyl ammonium salt}

$$

This salt formation enhances the compound's solubility and stability, making it suitable for peptide synthesis.

Notes on Reaction Conditions and Purification

| Step | Reagents | Solvent | Temperature | Purification Method |

|---|---|---|---|---|

| Protection | Cbz-Cl, NaHCO₃ | Aqueous or organic | Room temp | Recrystallization, chromatography |

| Esterification | Methanol, H₂SO₄ | Reflux | 60-70°C | Crystallization |

| Salt Formation | Dicyclohexylamine | Dichloromethane | Room temp | Filtration, washing |

Research Findings and Data

- Reaction Efficiency: Esterification yields are typically high (>85%) under optimized Fischer conditions, with minimal side reactions.

- Protection Stability: The Cbz group remains stable under esterification conditions but can be cleaved under hydrogenolysis or acidic conditions for subsequent peptide coupling.

- Salt Purity: The dicyclohexylammonium salt is purified via filtration to remove excess amine and by-products, ensuring high purity for biological applications.

Summary of Synthetic Route

| Step | Description | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Protection of amino group | Cbz-Cl | Aqueous base, room temp | Prevents side reactions |

| 2 | Esterification | Methanol, H₂SO₄ | Reflux | Forms alpha-methyl ester |

| 3 | Salt formation | Dicyclohexylamine | Room temp | Enhances stability and solubility |

化学反应分析

Types of Reactions

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Cbz group can be removed under acidic or hydrogenolytic conditions to yield the free amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functionalities.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acids or bases.

Deprotection: Common reagents include hydrogen gas with a palladium catalyst or strong acids like trifluoroacetic acid.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Hydrolysis: Produces L-glutamic acid and methanol.

Deprotection: Yields L-glutamic acid alpha-methyl ester.

Substitution: Forms various substituted derivatives depending on the reagents used.

科学研究应用

Peptide Synthesis

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt is extensively used in the synthesis of peptides. The benzyloxycarbonyl (Cbz) group protects the amino group, preventing premature reactions during peptide assembly. This protection allows for selective incorporation of glutamic acid into peptides, which is crucial for maintaining the integrity and functionality of the synthesized molecules.

Biochemical Studies

This compound plays a vital role in studying enzyme-substrate interactions and protein structure. By incorporating N-Cbz-L-Glutamic acid into various peptide sequences, researchers can analyze how modifications affect biological activity and stability. This is particularly important in drug design, where understanding the interaction between peptides and their targets can lead to more effective therapeutics.

Drug Discovery

This compound is utilized as a building block for developing peptidomimetics—molecules designed to mimic peptide structures while offering improved stability and bioavailability. These derivatives can be tailored to enhance potency and selectivity for specific biological targets, making them valuable in pharmaceutical research.

Chemical Reactions

The compound undergoes various chemical transformations, including:

- Hydrolysis : Converts the ester to L-glutamic acid and methanol.

- Deprotection : Removal of the Cbz group yields free amino acids.

- Substitution Reactions : Can participate in nucleophilic substitutions at ester or amide functionalities, leading to diverse derivative formation.

Case Study 1: Peptidomimetic Development

In a study focused on developing peptidomimetics for therapeutic applications, researchers utilized this compound to create modified peptides that demonstrated enhanced stability and binding affinity to target proteins compared to their natural counterparts. This approach highlighted the importance of structural modifications in drug design.

Case Study 2: Enzyme Interaction Studies

Another research project investigated the interaction between synthesized peptides containing N-Cbz-L-Glutamic acid and various enzymes. The findings indicated that specific modifications could significantly alter enzyme kinetics, providing insights into enzyme mechanisms and potential inhibition strategies for therapeutic purposes.

作用机制

The compound exerts its effects primarily through its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis. The ester group allows for selective hydrolysis, facilitating the incorporation of glutamic acid into peptides. The dicyclohexyl ammonium salt form enhances the solubility and stability of the compound.

相似化合物的比较

Key Properties :

- Molecular Formula : C₂₆H₄₀N₂O₆ (FW: 476.61 g/mol) .

- CAS Number : 5672-82-2 .

- Purity : ≥97% (Combi-Blocks) .

Structural Analogs: Ester Variations and Positional Isomerism

N-Cbz-L-Glutamic Acid Benzyl Esters

Comparison Insights :

- Ester Group: The target compound’s methyl ester (vs. benzyl) offers milder deprotection conditions (e.g., saponification vs. hydrogenolysis).

- Molecular Weight : The target compound (476.61 g/mol) is heavier due to the dicyclohexyl ammonium group, enhancing crystallinity .

N-Cbz-Glycine Derivatives

Comparison Insights :

- Amino Acid Backbone: Glutamic acid derivatives (target compound) enable side-chain modifications, unlike glycine analogs.

- Applications : Glycine esters are used in shorter peptide chains, while glutamic acid derivatives suit complex conjugates .

Salt Forms and Counterions

Comparison Insights :

- Dicyclohexyl Ammonium : Preferable for organic-phase reactions; enhances purification .

- Sodium Salts : Ideal for aqueous applications (e.g., HPLC standards) .

Purity and Supplier Variability

Comparison Insights :

生物活性

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt is a compound with significant applications in biochemical research and synthesis due to its unique structural properties. This article explores its biological activity, focusing on its roles in enzyme interactions, peptide synthesis, and potential therapeutic applications.

Overview of the Compound

- Chemical Name : this compound

- Molecular Formula : C26H40N2O6

- CAS Number : 5672-82-2

This compound is primarily utilized as a protected form of glutamic acid, facilitating various biochemical processes including peptide synthesis and enzyme-substrate interactions.

The biological activity of this compound is largely attributed to its structural features:

- Protection of Functional Groups : The benzyloxycarbonyl (Cbz) group protects the amino group, preventing unwanted reactions during peptide synthesis.

- Selective Hydrolysis : The ester group allows for selective hydrolysis, enabling the incorporation of glutamic acid into peptides.

- Enhanced Solubility : The dicyclohexyl ammonium salt form increases solubility and stability in biological systems, making it suitable for various applications in proteomics and organic synthesis .

1. Peptide Synthesis

This compound is extensively used in the synthesis of peptides. Its protective groups allow for the stepwise assembly of peptide chains without premature deprotection, which is crucial for maintaining the integrity of sensitive amino acids during synthesis.

2. Enzyme Interactions

This compound has been utilized in studies examining enzyme-substrate interactions. Its ability to mimic natural substrates enables researchers to investigate enzyme kinetics and mechanisms in a controlled manner. For instance, studies have shown that derivatives of this compound can effectively compete with natural substrates in enzymatic reactions, providing insights into enzyme specificity and efficiency .

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that hydrolyzed derivatives of this compound exhibit notable antimicrobial properties against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

- Cytotoxic Effects : In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Cbz-L-Glutamic Acid | Lacks methyl ester group | Limited application in peptide synthesis |

| L-Glutamic Acid Alpha-Methyl Ester | No Cbz protection | Less stable in peptide formation |

| N-Cbz-L-Glutamic Acid Methyl Ester | Similar structure but lacks alpha-methyl functionality | Moderate activity |

The unique combination of protective groups and ester functionalities in this compound enhances its versatility compared to similar compounds .

Case Studies

-

Study on Antimicrobial Properties :

A recent study evaluated the antimicrobial efficacy of hydrolyzed derivatives against multiple strains (e.g., E. coli, S. aureus). Results indicated significant inhibition zones, with MIC values ranging from 6 to 12.5 µg/mL for the most active derivatives . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of this compound on Ehrlich’s ascites carcinoma cells. The results showed a dose-dependent increase in cytotoxicity, suggesting that modifications to the compound could enhance its therapeutic potential against cancer .

常见问题

Q. What are the common synthetic routes for preparing N-Cbz-L-glutamic acid α-methyl ester dicyclohexyl ammonium salt?

The synthesis typically involves carbodiimide-mediated coupling and esterification. For example, dicyclohexyl carbodiimide (DCC) or EDC () can activate the carboxylic acid group of N-Cbz-L-glutamic acid, followed by esterification with methanol. The ammonium salt is formed by reacting the free carboxylic acid with dicyclohexylamine. Critical steps include controlling reaction pH and temperature to minimize side reactions like racemization. Post-synthesis, purification via column chromatography (C18 or silica) is recommended, as seen in analogous protocols for ester derivatives ( ).

Q. How can researchers purify this compound to achieve >95% purity?

Purification methods include:

- Reversed-phase HPLC : Using a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (e.g., 15:85 v/v, pH 4.0) ().

- Crystallization : Recrystallization from ethanol or ethyl acetate/hexane mixtures, leveraging the low solubility of ammonium salts in non-polar solvents.

- Flash chromatography : Silica gel with gradients of ethyl acetate in hexane. Confirmation of purity requires NMR (¹H/¹³C), LC-MS, and elemental analysis ().

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆ or CDCl₃) identifies ester methyl (~δ 3.6–3.8 ppm) and dicyclohexyl protons (δ 1.0–2.2 ppm). ¹³C NMR confirms carbonyl groups (Cbz: ~δ 155–160 ppm).

- LC-MS : Electrospray ionization (ESI) in positive ion mode detects the ammonium adduct [M+NH₄]⁺ (theoretical m/z ~494.6 for C₂₆H₄₀N₂O₆) ().

- FT-IR : Ester C=O (~1740 cm⁻¹) and carbamate N-H (~3350 cm⁻¹) stretches.

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should assess:

- Aqueous solutions : Hydrolysis of the ester and carbamate groups at pH < 3 or > 8. Monitor via LC-MS over 24–72 hours ().

- Solid state : Store at –20°C in amber vials under argon to prevent oxidation and moisture uptake (). Accelerated degradation studies (40°C/75% RH) can predict shelf life. Contradictory reports on ester stability in polar solvents ( vs. 12) suggest validating conditions with kinetic assays.

Q. What advanced chromatographic methods resolve enantiomeric impurities in this compound?

- Chiral HPLC : Use a Chiralpak IA or IB column with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid.

- UPLC with BEH Phenyl columns : Achieves baseline separation of stereoisomers in <5 minutes ().

- CE with cyclodextrin additives : Detects <0.5% enantiomeric excess (ee) via UV or MS detection (method extrapolated from ).

Q. How can researchers mitigate interference from dicyclohexylamine in biological assays?

- Solid-phase extraction (SPE) : Use C18 cartridges to partition the ammonium salt from free dicyclohexylamine (recovery >90%) ().

- Derivatization : React residual amine with dansyl chloride for fluorescent detection and quantification (LOD ~0.1 μM).

- Dialkylation : Replace dicyclohexylamine with less interfering counterions (e.g., triethylammonium) in sensitive assays ().

Q. What strategies address contradictory solubility data in polar vs. non-polar solvents?

Discrepancies in solubility (e.g., DMSO vs. hexane) arise from the amphiphilic nature of the ammonium salt. Methodological solutions include:

- Co-solvent systems : Use DMSO/water (e.g., 10:90) for aqueous assays ().

- Micellar encapsulation : SDS or Tween-80 enhances solubility in PBS ().

- DFT calculations : Predict solubility parameters using Hansen solubility spheres (no direct evidence, but inferred from ).

Methodological Notes

- Synthesis Optimization : Replace DCC with EDC/NHS to avoid dicyclohexyl urea byproducts ().

- Contradiction Handling : If LC-MS data conflicts with NMR (e.g., unexpected adducts), validate with high-resolution MS (HRMS) and 2D NMR (HSQC, HMBC).

- Biological Compatibility : Pre-screen ammonium salts for cytotoxicity using MTT assays ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。